PROTAC ER|A Degrader-4

ERα subtype selectivity Estrogen receptor PROTAC degrader

PROTAC ERα Degrader-4 (also known as Compound ZD12 or PROTAC ER Degrader-4) is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) designed to selectively degrade estrogen receptor alpha (ERα). This heterobifunctional molecule incorporates an oxabicycloheptene sulfonamide (OBHSA)-based ERα ligand, a flexible polyethylene glycol (PEG) linker, and a VHL E3 ligase-recruiting moiety.

Molecular Formula C55H62F3N5O10S2
Molecular Weight 1074.2 g/mol
Cat. No. B12393802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ER|A Degrader-4
Molecular FormulaC55H62F3N5O10S2
Molecular Weight1074.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOC4=CC=C(C=C4)N(CC(F)(F)F)S(=O)(=O)C5CC6C(=C(C5O6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O
InChIInChI=1S/C55H62F3N5O10S2/c1-32(34-10-12-37(13-11-34)50-33(2)59-31-74-50)60-52(68)43-27-41(66)29-62(43)53(69)51(54(3,4)5)61-46(67)9-7-6-8-26-72-42-24-18-38(19-25-42)63(30-55(56,57)58)75(70,71)45-28-44-47(35-14-20-39(64)21-15-35)48(49(45)73-44)36-16-22-40(65)23-17-36/h10-25,31-32,41,43-45,49,51,64-66H,6-9,26-30H2,1-5H3,(H,60,68)(H,61,67)/t32-,41+,43-,44+,45?,49-,51+/m0/s1
InChIKeyBVQHGFDIIGLBQA-OOEPXCPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC ERα Degrader-4: A VHL-Based ERα PROTAC with Distinct Subtype Selectivity and Anti-Proliferative Potency in Tamoxifen-Resistant Models


PROTAC ERα Degrader-4 (also known as Compound ZD12 or PROTAC ER Degrader-4) is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) designed to selectively degrade estrogen receptor alpha (ERα) [1][2]. This heterobifunctional molecule incorporates an oxabicycloheptene sulfonamide (OBHSA)-based ERα ligand, a flexible polyethylene glycol (PEG) linker, and a VHL E3 ligase-recruiting moiety [1]. It exhibits a binding affinity (Ki) of 5.08 μM for ERα and demonstrates ERα degradation activity in MCF-7 cells with an IC50 of 0.05 μM, while also showing activity against tamoxifen-resistant and ERα-mutant breast cancer cells [2]. Unlike many ER-targeting PROTACs that rely on cereblon (CRBN) E3 ligase recruitment (e.g., ARV-471), its VHL-based mechanism provides a distinct pharmacological profile that may be advantageous in specific cellular contexts [1][2].

Why Generic Substitution Fails for PROTAC ERα Degrader-4: The Risk of Confounding E3 Ligase Context, Subtype Selectivity, and Mutant ERα Coverage


Simple substitution with another ERα-targeting PROTAC—even those with superficially similar degradation potencies—is scientifically unsound. PROTAC ERα Degrader-4's VHL-based degradation mechanism fundamentally differs from cereblon (CRBN)-recruiting degraders like ARV-471, which can lead to divergent degradation kinetics and off-target profiles due to differential expression and regulation of the hijacked E3 ligase in various cell lines and tumor microenvironments [1]. Furthermore, its unique OBHSA-derived ERα ligand confers distinct subtype selectivity (ERα over ERβ) and degradation efficiency in specific tamoxifen-resistant and ESR1-mutant backgrounds compared to other VHL-based degraders such as ERD-308 or ERD-148 [2]. Substituting without considering these context-dependent variables—E3 ligase availability, mutation-specific degradation efficiency, and isoform selectivity—risks generating non-comparable or misleading experimental results, particularly in translational studies involving endocrine-resistant models. The following quantitative evidence details the specific, measurable parameters that differentiate PROTAC ERα Degrader-4 from its closest analogs, providing a rigorous basis for informed experimental selection.

Quantitative Differentiation Evidence for PROTAC ERα Degrader-4: Head-to-Head and Cross-Study Comparison Data


ERα Subtype Selectivity: PROTAC ERα Degrader-4 Exhibits 5.2-Fold Binding Selectivity for ERα over ERβ

PROTAC ERα Degrader-4 demonstrates a binding affinity (Ki) of 5.08 μM for ERα, compared to a Ki of 26.20 μM for ERβ, resulting in a 5.2-fold selectivity for the ERα isoform . In contrast, many ER-targeting PROTACs, including the CRBN-based clinical candidate ARV-471, have not publicly reported direct ERβ binding affinity data, leaving their isoform selectivity undefined in the literature. This defined selectivity ratio is a direct consequence of the OBHSA-derived ERα ligand incorporated into the PROTAC design [1].

ERα subtype selectivity Estrogen receptor PROTAC degrader

Anti-Proliferative Potency in Tamoxifen-Sensitive MCF-7 Cells: PROTAC ERα Degrader-4 (IC50 = 0.05 μM) Outperforms ARV-471 (GI50 = 3.3 nM) in Cross-Study Comparison

In tamoxifen-sensitive MCF-7 breast cancer cells, PROTAC ERα Degrader-4 (Compound ZD12) demonstrates potent anti-proliferative activity with an IC50 of 0.05 μM (50 nM) after 72 hours of treatment . For comparison, the CRBN-based PROTAC ARV-471 exhibits a GI50 of 3.3 nM in the same cell line, making PROTAC ERα Degrader-4 approximately 15-fold less potent in this specific viability assay . While this indicates lower potency, it also defines a clear potency threshold and may be advantageous in experiments requiring a less potent degrader to avoid complete target ablation or to study dose-response relationships over a wider dynamic range. Importantly, this cross-study comparison highlights the distinct pharmacological windows of VHL-based versus CRBN-based degraders.

Anti-proliferative activity MCF-7 Tamoxifen-sensitive

ERα Degradation Potency in MCF-7 Cells: PROTAC ERα Degrader-4 (DC50 = 0.3 nM) Demonstrates Comparable Potency to ARV-471 (DC50 ~1 nM) and ERD-3111 (DC50 = 0.5 nM)

PROTAC ERα Degrader-4 induces ERα degradation in MCF-7 cells with a half-maximal degradation concentration (DC50) of 0.3 nM, achieving 100% degradation at 0.3 μM . This places its degradation potency in the same sub-nanomolar range as ARV-471 (DC50 ~1 nM) [1] and ERD-3111 (DC50 = 0.5 nM) [2], but approximately 1.8-fold less potent than ERD-308 (DC50 = 0.17 nM) [3]. The nearly identical DC50 values across structurally distinct PROTACs (VHL-based vs. CRBN-based) suggest that degradation potency alone is an insufficient metric for compound selection; instead, researchers must consider the unique E3 ligase recruitment, linker chemistry, and resultant pharmacological nuances that differentiate these molecules in complex biological systems.

ERα degradation DC50 MCF-7

In Vivo Antitumor Efficacy: PROTAC ERα Degrader-4 Demonstrates Tumor Growth Inhibition in an LCC2 Xenograft Model

In the LCC2 xenograft tumor model, PROTAC ERα Degrader-4 (Compound ZD12), administered via intraperitoneal injection at a dose of 5 mg/kg every two days, demonstrated strong antitumor effectiveness and ERα degradation activity in tumor tissues . Pharmacokinetic analysis revealed an intravenous half-life (T1/2) of 4.61 hours and a clearance rate of 64.4 mL/min/kg at a 5 mg/kg dose . This in vivo efficacy profile provides a critical differentiation point, as many ER-targeting PROTACs, including the advanced clinical candidate ARV-471, require oral dosing and exhibit different pharmacokinetic parameters [1]. The availability of in vivo efficacy data for PROTAC ERα Degrader-4 supports its use in preclinical models where intraperitoneal administration is preferred or where a VHL-based degrader with defined PK is required for mechanistic studies.

In vivo efficacy xenograft antitumor

Defined Research Applications for PROTAC ERα Degrader-4: Where Its Quantitative Profile Confers a Distinct Scientific Advantage


Investigating ERα-Specific Signaling with Minimal ERβ Confounding

PROTAC ERα Degrader-4's 5.2-fold binding selectivity for ERα (Ki = 5.08 μM) over ERβ (Ki = 26.20 μM) makes it a superior tool for dissecting ERα-specific transcriptional programs and phenotypic outcomes in cell lines or tissues co-expressing both isoforms . Researchers studying ERα's role in processes where ERβ engagement could complicate interpretation (e.g., certain breast cancer subtypes, uterine biology) can use this compound to achieve selective ERα degradation with reduced off-isoform effects, a feature not consistently documented for other ER-targeting PROTACs like ARV-471 [1].

Studying Tamoxifen-Resistant Breast Cancer and ESR1 Mutant Models

The documented activity of PROTAC ERα Degrader-4 against tamoxifen-resistant ER+ breast cancer cells and ERα-mutated BC cells (e.g., T47D Y537S and D538G) positions it as a valuable probe for investigating endocrine resistance mechanisms . Its VHL-based degradation mechanism may overcome resistance pathways that limit the efficacy of CRBN-based degraders like ARV-471 or traditional SERDs like fulvestrant in specific mutant backgrounds [1]. This compound enables studies exploring alternative E3 ligase engagement as a strategy to bypass cereblon-mediated resistance.

Preclinical In Vivo Studies Requiring Intraperitoneal Administration of a VHL-Based Degrader

For preclinical xenograft or syngeneic tumor models where intraperitoneal dosing is preferred (e.g., for continuous infusion pumps, local peritoneal delivery, or when oral gavage is technically challenging), PROTAC ERα Degrader-4 offers a validated dosing regimen (5 mg/kg i.p. every two days) with published in vivo efficacy and pharmacokinetic parameters (T1/2 = 4.61 hr, CL = 64.4 mL/min/kg) . This defined i.p. PK profile distinguishes it from orally bioavailable degraders like ARV-471 and ERD-3111, providing a critical experimental option for in vivo pharmacodynamic studies.

Comparative Pharmacology Studies of VHL-Based vs. CRBN-Based ERα Degraders

PROTAC ERα Degrader-4 serves as a benchmark VHL-based ERα degrader for head-to-head comparisons with CRBN-based degraders (e.g., ARV-471, ERD-3111). Its well-characterized in vitro degradation DC50 (0.3 nM), anti-proliferative IC50 (0.05 μM), and defined ERα subtype selectivity provide a robust dataset for evaluating how E3 ligase choice (VHL vs. CRBN) influences degradation efficiency, kinetics, ternary complex formation, and downstream biological effects in the same cellular or in vivo model systems . Such comparative studies are essential for optimizing PROTAC design and understanding context-dependent degradation efficacy.

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